(R)-3-Bromopyrrolidine hydrochloride
Description
Significance of Enantiomerically Pure Heterocyclic Scaffolds
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are ubiquitous in biologically active molecules. researchgate.netnih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Among these, the five-membered nitrogen-containing pyrrolidine (B122466) ring is one of the most common and versatile scaffolds. nih.gov
The significance of these scaffolds is profoundly amplified by the concept of chirality. Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a drug molecule and its biological target is highly dependent on the three-dimensional arrangement of the molecule's atoms. enamine.net Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. enamine.net
The Role of (R)-3-Bromopyrrolidine Hydrochloride as a Versatile Chiral Building Block
This compound is a prime example of a versatile chiral building block that enables the synthesis of complex, enantiomerically pure molecules. Chiral building blocks are relatively simple, optically pure compounds that are incorporated into a larger molecule, transferring their specific chirality to the final product. nih.gov This strategy is often more efficient than establishing the correct stereochemistry during later stages of a complex synthesis.
The utility of this compound stems from its distinct structural features:
The Pyrrolidine Ring: This saturated heterocyclic core imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final molecule. nbinno.com
The Chiral Center: The bromine atom is attached to a stereogenic carbon atom fixed in the (R) configuration. This pre-defined stereocenter is preserved during synthesis, ensuring the stereochemical integrity of the target molecule.
The Bromo Substituent: The bromine atom at the 3-position serves as an excellent leaving group. This allows for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups (e.g., amines, ethers, thiols, carbon-carbon bonds) at this position.
The Secondary Amine: The nitrogen atom of the pyrrolidine ring is a nucleophile and a base, providing another reactive site for functionalization, such as N-alkylation, N-acylation, or sulfonylation.
These features make this compound a valuable intermediate for constructing a variety of complex structures, particularly for creating libraries of compounds in drug discovery programs where the effect of different substituents at the 3-position can be systematically explored. nih.gov
| Reactive Site | Type of Reaction | Reagent Example | Resulting Functional Group | Significance |
|---|---|---|---|---|
| C3-Bromine | Nucleophilic Substitution | Primary Amine (R'-NH₂) | Secondary Amine | Introduction of diverse side chains for SAR studies |
| C3-Bromine | Nucleophilic Substitution | Alcohol (R'-OH) | Ether | Modification of polarity and hydrogen bonding capacity |
| C3-Bromine | Nucleophilic Substitution | Thiol (R'-SH) | Thioether | Introduction of sulfur-containing moieties |
| Nitrogen Atom | N-Alkylation | Alkyl Halide (R''-X) | Tertiary Amine | Modulation of basicity and steric properties |
| Nitrogen Atom | N-Acylation | Acyl Chloride (R''-COCl) | Amide | Creation of neutral, stable linkages |
Overview of Current Research Trends and Challenges in its Synthesis and Application
The demand for enantiomerically pure compounds like this compound has spurred significant research into their synthesis and application.
Research Trends:
Asymmetric Synthesis: A major trend is the development of novel asymmetric synthetic methods to produce chiral pyrrolidines. mdpi.com This includes organocatalysis and transition-metal-catalyzed reactions, such as asymmetric 1,3-dipolar cycloadditions, which can construct the pyrrolidine ring with high stereocontrol. mdpi.comnih.gov
Use of Chiral Pool: The synthesis of functionalized pyrrolidines often starts from readily available, inexpensive chiral precursors, such as the amino acids L-proline or L-hydroxyproline. osi.lvmdpi.comresearchgate.net Research focuses on developing more efficient multi-step sequences from these starting materials to access a wider variety of substituted pyrrolidines.
Late-Stage Functionalization: Another area of interest is the development of methods for the late-stage functionalization of complex molecules containing a pyrrolidine scaffold. This allows for the diversification of drug candidates at a late point in the synthesis, which is highly valuable for lead optimization. researchgate.net
Challenges:
Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of polysubstituted pyrrolidines can be difficult. The development of catalysts and reagents that can control the stereochemistry at multiple centers simultaneously is an ongoing challenge. mdpi.com
Scalability: While many elegant synthetic methods are reported in academic literature, scaling these processes up for industrial production can be problematic. Issues such as the cost of reagents and catalysts, reaction safety, and purification efficiency must be addressed. enamine.net
The ongoing research in this field aims to overcome these challenges by creating more robust, efficient, and scalable synthetic routes to provide reliable access to valuable chiral building blocks like this compound for the advancement of drug discovery and materials science. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-bromopyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYGRPMTUNGBJ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Pathways of R 3 Bromopyrrolidine Hydrochloride
Nucleophilic Substitution Reactions
The polarized carbon-bromine bond in (R)-3-Bromopyrrolidine makes the C3 position electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to its utility in synthetic chemistry, allowing for the introduction of a wide range of functional groups.
Displacement of Bromide by Various Heteroatom Nucleophiles
Nucleophilic substitution is the most common transformation for 3-halopyrrolidines. The reaction involves the replacement of the bromide ion by a nucleophile. The pyrrolidine (B122466) nitrogen is typically protected or the reaction is carried out under conditions that manage its nucleophilicity, often by using the hydrochloride salt which protonates the nitrogen.
Amine derivatives, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles that can displace the bromide from the pyrrolidine ring. libretexts.orgsavemyexams.com This reaction forms a new carbon-nitrogen bond and is a key method for synthesizing N-aryl-3-aminopyrrolidines. The reaction typically proceeds by an S_N2 mechanism, especially with primary or secondary amines like aniline (B41778). chemguide.co.uk
The general reaction involves heating the (R)-3-Bromopyrrolidine, often with the nitrogen protected or using its salt form, with the desired amine, frequently in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. researchgate.net The use of excess amine can also serve this purpose. youtube.com However, a significant challenge in these reactions is the potential for over-alkylation, as the newly formed secondary or tertiary amine product can also act as a nucleophile and react with another molecule of the bromo-pyrrolidine. youtube.com
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| (R)-3-Bromopyrrolidine (N-protected) | Aniline | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | (R)-N-Phenylpyrrolidin-3-amine | researchgate.net |
| (R)-3-Bromopyrrolidine (N-protected) | Substituted Aniline | Heat, Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | (R)-N-(Substituted-phenyl)pyrrolidin-3-amine | nih.gov |
| Alkyl Halide | Ammonia/Amine | Heat, Solvent (e.g., Ethanol) | Mixture of primary, secondary, tertiary amines and quaternary salt | chemguide.co.ukyoutube.com |
A critical aspect of reactions at the chiral C3 center of (R)-3-Bromopyrrolidine is the stereochemical outcome. For bimolecular nucleophilic substitution (S_N2) reactions, the mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide). This concerted process leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion.
Therefore, when (R)-3-Bromopyrrolidine undergoes an S_N2 reaction with a nucleophile, such as an aniline derivative, the product is expected to have the (S) configuration. This stereospecificity is highly valuable in asymmetric synthesis, as it allows for the transfer of chirality from the starting material to the product with a predictable outcome. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are positioned 180° apart.
The stereochemical integrity of the product is a key consideration, and reaction conditions are typically optimized to favor the S_N2 pathway and minimize side reactions, such as elimination or S_N1 pathways, which could lead to racemization and a loss of optical purity.
Intramolecular Cyclization Reactions Involving Bromine
The bromine atom in (R)-3-Bromopyrrolidine can be displaced by a nucleophile that is part of the same molecule, leading to the formation of a new ring. Such intramolecular cyclization reactions are powerful tools for constructing bicyclic systems. dntb.gov.uaresearchgate.net For this to occur, a nucleophilic group must be suitably positioned elsewhere in the molecule, often attached to the pyrrolidine nitrogen.
For instance, if the nitrogen of (R)-3-Bromopyrrolidine is functionalized with a side chain containing a nucleophilic group (e.g., an alcohol, amine, or thiol), an intramolecular S_N2 reaction can be induced, typically by treatment with a base. The base deprotonates the nucleophilic group, increasing its reactivity, which then attacks the C3 carbon, displacing the bromide and forming a fused or bridged bicyclic ring system. The stereochemistry of this cyclization would also be expected to proceed with inversion at the C3 center. Such strategies are employed in the synthesis of rigid, conformationally constrained scaffolds for medicinal chemistry. nih.gov
Carbon-Carbon Bond Forming Reactions
While nucleophilic substitution by heteroatoms is a classic transformation, the use of (R)-3-Bromopyrrolidine in carbon-carbon bond-forming reactions has expanded its synthetic utility, particularly through the use of transition-metal catalysis.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. nih.gov Reactions such as the Suzuki, Sonogashira, and Heck reactions, which are typically used with aryl or vinyl halides, have been adapted for use with alkyl halides. wikipedia.orgwikipedia.orglibretexts.org (R)-3-Bromopyrrolidine, as a secondary alkyl bromide, can potentially serve as an electrophilic partner in these transformations. walisongo.ac.idresearchgate.net
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.org The reaction of (R)-3-Bromopyrrolidine (typically N-protected) with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base could form a C-C bond at the C3 position, yielding 3-aryl or 3-vinylpyrrolidines. researchgate.netnih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Adapting this for (R)-3-Bromopyrrolidine would involve its reaction with a terminal alkyne to produce 3-alkynylpyrrolidine derivatives. scirp.orgresearchgate.net
Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.orgmdpi.com While less common for unactivated alkyl halides, intramolecular versions or reactions with specific catalyst systems could potentially engage (R)-3-Bromopyrrolidine.
These cross-coupling reactions often proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For secondary alkyl bromides, challenges such as slow oxidative addition and competing β-hydride elimination must be overcome, often through the design of specialized ligands for the metal catalyst. walisongo.ac.idnih.gov
| Coupling Reaction | Partner 1 | Partner 2 | Catalyst System | Product Type | Reference |
| Suzuki Coupling | (R)-3-Bromopyrrolidine (N-protected) | Arylboronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | (R)-3-Arylpyrrolidine | wikipedia.orglibretexts.org |
| Sonogashira Coupling | (R)-3-Bromopyrrolidine (N-protected) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | (R)-3-Alkynylpyrrolidine | wikipedia.orgscirp.org |
| Heck Coupling | (R)-3-Bromopyrrolidine (N-protected) | Alkene | Pd catalyst, Base | 3-Alkenylpyrrolidine | wikipedia.orgorganic-chemistry.org |
Copper-Catalyzed Borylation of N-Boc-3-bromopyrrolidine
Copper-catalyzed borylation reactions are a powerful method for the synthesis of organoboron compounds. nih.gov In the context of N-Boc-3-bromopyrrolidine, this reaction introduces a boryl group, which can then be used in subsequent transformations. The copper-boryl complex is a key intermediate in these reactions. nih.gov The reaction typically involves a copper(I) salt catalyst and a diboron (B99234) reagent. nih.gov
Detailed studies on similar systems have shown that the mechanism involves the formation of a copper-boryl species which then reacts with the organic halide. researchgate.net The choice of ligand and reaction conditions can influence the efficiency and selectivity of the borylation. nih.govorganic-chemistry.org
Other Metal-Mediated Coupling Reactions (e.g., Suzuki, Heck)
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is widely used for the formation of carbon-carbon bonds. organic-chemistry.orgmdpi.com N-protected (R)-3-bromopyrrolidine derivatives can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The stability, ease of preparation, and low toxicity of boronic acid compounds contribute to the widespread use of this reaction. mdpi.com
Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a method to introduce alkenyl substituents onto the pyrrolidine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. organic-chemistry.orglibretexts.org
Table 1: Overview of Metal-Mediated Coupling Reactions
| Reaction | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Borylation | Copper(I) salt / Ligand | Diboron reagent | Borylated pyrrolidine |
| Suzuki Coupling | Palladium catalyst / Phosphine ligand / Base | Organoboron compound | Aryl/Vinyl-substituted pyrrolidine |
| Heck Reaction | Palladium catalyst / Base | Alkene | Alkenyl-substituted pyrrolidine |
Alkylation Reactions Utilizing the Bromide Moiety
The carbon-bromine bond in (R)-3-bromopyrrolidine derivatives is susceptible to nucleophilic substitution, allowing for various alkylation reactions.
N-Alkylation with Protected (R)-3-Bromopyrrolidine Derivatives
While the primary focus is often on reactions at the C-Br bond, the nitrogen of the pyrrolidine ring can also undergo alkylation. To achieve selective alkylation at other positions, the pyrrolidine nitrogen is typically protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com With the nitrogen protected, the bromide at the 3-position becomes the primary site for nucleophilic attack. This allows for the introduction of various alkyl, aryl, or other functional groups through reactions with appropriate nucleophiles. For instance, reaction with amines, thiols, or carbanions can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively.
Reduction Chemistry of the Carbon-Bromine Bond
The removal of the bromine atom from the pyrrolidine ring through reduction is a key step in many synthetic sequences, leading to the formation of a chiral pyrrolidine scaffold.
Selective Reduction Techniques for Bromide Removal
Several methods can be employed for the selective reduction of the carbon-bromine bond. Catalytic hydrogenation is a common method, often using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. unibo.it This method is generally effective and can be carried out under mild conditions. However, care must be taken as some protecting groups, like the benzyl (B1604629) group, can also be removed under these conditions. nih.gov
Other reducing agents, such as tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can also be used for the reductive cleavage of the C-Br bond. Electrochemical methods have also been explored for the dehalogenation of organic halides. nih.gov
Derivatization Strategies Beyond Direct Substitution
While direct nucleophilic substitution of the bromide in (R)-3-Bromopyrrolidine is a primary route for derivatization, more complex strategies are often employed to access a wider range of molecular architectures. These advanced methods involve altering the inherent functional groups of the pyrrolidine scaffold or employing multiple reaction sites on the molecule to build intricate structures.
Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.com In the context of the (R)-3-Bromopyrrolidine framework, FGI strategies significantly broaden its synthetic utility beyond simple displacement of the bromine atom. These transformations can be applied to the initial bromo-substituent or to other functional groups introduced subsequently.
A key FGI strategy involves the initial conversion of the bromide, a good leaving group, into other functionalities which can then undergo further reactions. vanderbilt.edu For instance, the bromide can be displaced by an azide (B81097) anion to form an azido-pyrrolidine derivative. This azide group can then be reduced to a primary amine using reagents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding a valuable diamine scaffold. vanderbilt.edu Similarly, displacement with cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu
Another important class of interconversions involves oxidation and reduction reactions. solubilityofthings.com If the bromo group is first converted to a hydroxyl group via substitution, this secondary alcohol can be oxidized to a ketone (pyrrolidin-3-one) using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Collins' reagent. imperial.ac.uk This ketone functionality then opens up a new range of reactions, such as reductive amination or Grignard additions, to install diverse substituents at the 3-position.
These multi-step pathways, which transform the initial bromo-substituent into a variety of other functional groups, are essential for creating pyrrolidine derivatives that are not accessible through direct substitution alone.
| Initial Functional Group | Reagent(s) | Resulting Functional Group | Potential Subsequent Transformations |
| 3-Bromo | Sodium Azide (NaN₃) | 3-Azido | Reduction to 3-Amino |
| 3-Bromo | Potassium Cyanide (KCN) | 3-Cyano (Nitrile) | Hydrolysis to Carboxylic Acid, Reduction to Aminomethyl |
| 3-Bromo | Hydroxide (e.g., NaOH) | 3-Hydroxy | Oxidation to Ketone |
| 3-Hydroxy | PCC, CrO₃-pyridine | 3-Keto | Reductive Amination, Wittig Reaction, Grignard Addition |
| 3-Azido | LiAlH₄, H₂/Pd-C | 3-Amino | Acylation, Alkylation, Amide Formation |
Double derivatization involves the sequential or simultaneous functionalization of two distinct sites on the (R)-3-Bromopyrrolidine scaffold to construct more complex molecules. This approach leverages the reactivity of both the secondary amine within the pyrrolidine ring and the C3-position (initially bearing the bromo group). This strategy is particularly powerful in the synthesis of bicyclic systems, spirocycles, and other architecturally complex compounds often found in pharmaceuticals and natural products. nih.govmdpi.com
A common strategy begins with the protection of the pyrrolidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) group. This allows for selective reaction at the C3-position, where the bromide is substituted with a desired nucleophile. Following this, the Boc group is removed, freeing the secondary amine for a second, distinct chemical transformation. This second reaction can be an alkylation, acylation, or a cyclization reaction with a functional group introduced in the first step.
For instance, the pyrrolidine nitrogen can be N-alkylated, followed by a substitution reaction at the C3-position. Alternatively, a "double derivatization" can be achieved in a more integrated fashion. One could first introduce a substituent at the C3-position that contains a reactive site, such as a terminal alkyne or an alkene. After deprotection of the nitrogen, an intramolecular reaction, such as a ring-closing metathesis or a cycloaddition, can be triggered to form a complex bicyclic architecture.
Multi-component reactions (MCRs) also represent a sophisticated double derivatization approach. nih.gov The pyrrolidine scaffold can act as one component in an MCR, where the amine and a functional group at the C3-position (derived from the initial bromide) react with two or more other reagents in a single pot to rapidly build molecular complexity. nih.gov An example could involve the synthesis of a substituted pyrrolidine via a substitution reaction, followed by its use as the amine component in a Passerini or Ugi reaction to append a complex side chain. nih.gov
These dual-site functionalization strategies are instrumental in medicinal chemistry for exploring chemical space and developing compounds with refined biological activity profiles.
| Step 1: Reaction at N-H | Reagent/Reaction Type | Step 2: Reaction at C3-Br | Reagent/Reaction Type | Resulting Architecture |
| N-Boc Protection | Boc Anhydride | Nucleophilic Substitution | Azide, Cyanide, etc. | C3-Functionalized N-Boc Pyrrolidine |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Nucleophilic Substitution | Various Nucleophiles | N,3-Disubstituted Pyrrolidine |
| (Post-substitution) N-Deprotection | Trifluoroacetic Acid (TFA) | Intramolecular Cyclization | Base or Catalyst | Bicyclic Pyrrolidine Derivatives |
| (Post-substitution) N-H available | Multi-Component Reaction | Ugi or Passerini Reaction | Isocyanide, Aldehyde, Carboxylic Acid | Complex Acyclic Appendage on Nitrogen |
Stereochemical Aspects in the Chemistry of R 3 Bromopyrrolidine Hydrochloride
Control and Maintenance of Enantiomeric Purity
The effectiveness of (R)-3-Bromopyrrolidine hydrochloride as a chiral synthon is directly proportional to its enantiomeric purity. The presence of even minor quantities of the (S)-enantiomer can result in the formation of unwanted stereoisomers in the final product, thereby reducing its efficacy and creating significant purification hurdles. Consequently, stringent control over its stereochemical integrity is essential throughout its synthesis and subsequent chemical modifications.
The enantiomeric excess (ee) of this compound is determined during its synthesis. Various synthetic strategies are utilized to produce the enantiomerically pure compound, with the selection of starting materials and reaction conditions being paramount.
A prevalent method involves utilizing chiral precursors derived from natural sources, such as amino acids. For example, syntheses can commence from L-aspartic acid or L-malic acid. In such pathways, the stereochemistry of the initial material is transferred through a sequence of reactions to the final product. Maintaining a high enantiomeric excess is contingent on each synthetic step proceeding with high stereochemical fidelity to minimize any potential for racemization.
Asymmetric catalysis represents another key strategy, where a prochiral substrate is transformed into a chiral product with the aid of a chiral catalyst. The choice of catalyst, including its metal center and associated chiral ligands, is instrumental in determining the enantioselectivity of the reaction. Reaction parameters such as temperature, solvent, and pressure also play a significant role in influencing the enantiomeric excess of the product.
Table 1: Factors Influencing Enantiomeric Excess
| Factor | Influence on Enantiomeric Excess (ee) |
| Chiral Starting Material | The enantiomeric purity of the starting material sets the maximum achievable ee for the product. |
| Reaction Conditions | Parameters like temperature, solvent, and pH can impact the stereochemical course of reactions. Extreme conditions may induce racemization. |
| Asymmetric Catalyst | In catalytic syntheses, the selection of the catalyst and ligand is the primary driver of enantioselectivity. |
| Reagent Control | The stereochemistry of the reagents employed in the transformation can affect the stereochemical integrity of the product. |
Preserving the enantiomeric purity of this compound during subsequent chemical reactions is of utmost importance. Racemization, the process leading to an equal mixture of both enantiomers from an enantiomerically pure substance, can be triggered by various conditions.
The carbon-bromine bond at the chiral center is prone to nucleophilic substitution. The reaction mechanism, whether it is SN1 or SN2, can pose a risk of racemization or inversion of configuration. SN1 reactions, which proceed via a planar carbocation intermediate, are especially susceptible to causing racemization. To mitigate this, reaction conditions are meticulously selected to favor an SN2 mechanism, which characteristically proceeds with an inversion of configuration. wikipedia.org
The acidity of the proton at the C3 position is another consideration. While not highly acidic, strongly basic conditions could theoretically lead to deprotonation and the formation of a carbanion, which could subsequently racemize. Therefore, the use of strong bases is generally avoided, or reactions are conducted at low temperatures to minimize this possibility.
Stereospecificity and Stereoselectivity in Reaction Mechanisms
The (R)-configuration of 3-bromopyrrolidine (B3030761) hydrochloride has a profound effect on the stereochemical outcome of the reactions it undergoes. This influence is observed in the form of stereospecificity, where different stereoisomers of a reactant yield different stereoisomers of the product, and stereoselectivity, where a single reactant can produce multiple stereoisomeric products, with one being formed preferentially.
The fixed (R)-configuration at the C3 position acts as a stereochemical directing group. In nucleophilic substitution reactions, the incoming nucleophile typically attacks from the side opposite to the bromine atom, resulting in an inversion of configuration at the C3 center. This predictable outcome is fundamental to its application in asymmetric synthesis, enabling the controlled introduction of new functional groups with a specific stereochemistry. The steric hindrance of the pyrrolidine (B122466) ring and the nature of any N-protecting group can also steer the trajectory of the incoming nucleophile, further defining the stereochemical result.
When this compound is involved in reactions that create a new stereocenter, the pre-existing chiral center can influence the stereochemistry of the newly formed one. This is known as diastereoselective control and is a valuable tool in organic synthesis. nih.govacs.org For instance, the introduction of a substituent at the C2 or C4 position of the pyrrolidine ring will result in the preferential formation of one diastereomer due to the influence of the (R)-configuration at C3. This diastereoselectivity is a consequence of the different energy barriers of the transition states leading to the various diastereomeric products. The steric and electronic characteristics of the reactants and reagents are crucial in determining the level of diastereoselectivity. nih.gov
The stereochemical outcome of reactions at the C3 center of pyrrolidine derivatives is highly dependent on the reaction mechanism. A notable example that demonstrates the principles of stereochemical inversion and retention is the Mitsunobu reaction, which is typically carried out on the corresponding alcohol, (R)-3-hydroxypyrrolidine.
In a standard Mitsunobu reaction, an alcohol is converted into other functional groups, such as esters or azides, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This reaction is renowned for proceeding with a clean inversion of stereochemistry at the reacting center. organic-chemistry.orgchem-station.com Thus, starting with (R)-3-hydroxypyrrolidine, a Mitsunobu reaction with a nucleophile would yield a product with the (S)-configuration at the C3 position. researchgate.net
Table 2: Stereochemical Outcomes of Key Reactions
| Reaction Type | Expected Stereochemical Outcome at C3 | Mechanism |
| SN2 Nucleophilic Substitution | Inversion | Backside attack by the nucleophile. wikipedia.org |
| Mitsunobu Reaction (on corresponding alcohol) | Inversion | Formation of an alkoxyphosphonium salt followed by SN2 attack. chem-station.com |
| Double SN2 Sequence | Retention | Two consecutive inversion steps. |
The precise stereochemical control afforded by this compound and its derivatives renders it an indispensable tool for the synthesis of complex, enantiomerically pure molecules. This is particularly true in medicinal chemistry, where the biological activity of a compound is often intricately linked to its stereochemical configuration. nih.govresearchgate.net
Advanced Analytical Methods for Chiral Purity and Absolute Configuration Determination
The determination of the stereochemical integrity of this compound is paramount, particularly in fields like pharmaceutical development where a specific enantiomer is required for biological activity. Advanced analytical methods are therefore essential for accurately establishing its chiral purity and absolute configuration.
Chiral derivatization is a powerful NMR-based technique for determining both the enantiomeric purity and absolute configuration of chiral compounds. This method involves the reaction of the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, their signals can be distinguished in an NMR spectrum, allowing for quantification.
A widely used CDA is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically used as its acyl chloride. acs.org When a sample of 3-bromopyrrolidine is reacted with, for example, (R)-MTPA chloride, it forms two diastereomeric amides: (R,R)-MTPA-amide and (S,R)-MTPA-amide. In the ¹H or ¹⁹F NMR spectrum, the protons or fluorine atoms in these diastereomers will experience different magnetic environments, leading to separate signals. nih.gov The ratio of the integrated areas of these signals directly correlates to the enantiomeric ratio of the original amine.
Furthermore, by analyzing the chemical shift differences (Δδ) between the two diastereomers and applying Mosher's model, the absolute configuration can be assigned. acs.orgumn.edu This model predicts which protons in the substrate will be shielded or deshielded based on the conformation of the MTPA derivative. researchgate.net Mandelic acid is another CDA that functions on a similar principle, forming diastereomeric amides that can be resolved by ¹H NMR spectroscopy to determine enantiomeric excess.
Table 1: Comparison of Common Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Resulting Derivative | Primary Analytical Method | Information Obtained |
| Mosher's acid (MTPA) | Diastereomeric Amides | ¹H and ¹⁹F NMR | Enantiomeric Excess & Absolute Configuration |
| Mandelic Acid | Diastereomeric Amides | ¹H NMR | Enantiomeric Excess |
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that involves the transfer of nuclear spin polarization between nuclei that are spatially close, regardless of whether they are connected by chemical bonds. wikipedia.org This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), powerful tools for elucidating the three-dimensional structure and stereochemistry of molecules. libretexts.org
For a cyclic molecule like (R)-3-Bromopyrrolidine, NOE measurements can confirm the relative positions of the protons on the pyrrolidine ring. By observing correlations (cross-peaks in a 2D spectrum) between specific protons, one can build a map of through-space proximities (typically < 5 Å). libretexts.org For instance, after forming a derivative with a chiral auxiliary of known configuration, observing an NOE between a proton on the auxiliary and a proton on the pyrrolidine ring can help to unambiguously establish the absolute configuration of the stereocenter. researchgate.net The pattern of observed NOEs can be compared with computationally modeled structures to confirm the stereochemical assignment. frontiersin.org
Chiral chromatography is the most prevalent and accurate method for separating enantiomers and determining enantiomeric excess (e.e.). heraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is frequently the method of choice. nih.gov For a compound like 3-bromopyrrolidine, a CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, is used. researchgate.net The two enantiomers will exhibit different retention times, and the e.e. can be calculated from the relative areas of the two peaks in the resulting chromatogram. sigmaaldrich.com In some cases, pre-column derivatization with a molecule containing a chromophore is necessary to allow for UV detection. nih.gov Gas Chromatography (GC) on a chiral column can also be used for volatile derivatives.
Polarimetry is a classic technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org This rotation is a fundamental property of chiral molecules. sigmaaldrich.com The specific rotation is a standardized value that can be used to characterize a particular enantiomer. While polarimetry can quickly confirm the presence of a single enantiomer (optical activity) and provide an estimate of purity, it is generally less precise than chromatography for the accurate determination of high enantiomeric excesses. nih.govnih.gov
Table 2: Key Techniques for Enantiomeric Excess Determination
| Technique | Principle of Operation | Key Advantage |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | High accuracy and precision for quantification of e.e. |
| Polarimetry | Measurement of the angle of rotation of plane-polarized light by a chiral sample. | Rapid, non-destructive confirmation of optical activity. |
| Chiral Derivatization NMR | Conversion of enantiomers into diastereomers which have distinct NMR signals. | Provides both e.e. and information on absolute configuration. |
Applications As a Chiral Synthon in Complex Molecule Synthesis
Construction of Architecturally Diverse Nitrogen-Containing Heterocycles
The pyrrolidine (B122466) ring is a fundamental scaffold in medicinal chemistry, and the ability to introduce diverse substituents in a stereospecific manner is of paramount importance. nih.govmdpi.com (R)-3-Bromopyrrolidine hydrochloride is an exemplary starting material for achieving this architectural diversity.
The core reactivity of (R)-3-Bromopyrrolidine lies in the susceptibility of the C-Br bond to nucleophilic substitution. This reaction allows for the introduction of a wide array of functional groups and molecular fragments at the C3 position, preserving the (R)-stereochemistry. The process is foundational for creating libraries of 3-substituted pyrrolidines, a class of molecules with demonstrated potency in various biological contexts. chemrxiv.org
Key transformations include:
C-N Bond Formation: Reaction with primary or secondary amines, azides, or other nitrogen nucleophiles yields 3-amino-pyrrolidine derivatives. These are crucial intermediates for a range of bioactive molecules.
C-C Bond Formation: Carbon nucleophiles, such as organometallics (e.g., Grignard or organocuprate reagents) or enolates, can be used to forge new carbon-carbon bonds, leading to 3-alkyl or 3-aryl pyrrolidines. Palladium-catalyzed cross-coupling reactions have also expanded the scope of accessible 3-aryl pyrrolidines. nih.gov
C-O Bond Formation: Alkoxides and phenoxides react to form 3-alkoxy and 3-aryloxy pyrrolidines, respectively.
C-S Bond Formation: Thiolates can displace the bromide to generate 3-thioether derivatives.
These fundamental reactions enable the synthesis of complex pyrrolidine structures and can be extended to create fused heterocyclic systems through intramolecular cyclization strategies.
| Nucleophile Type | Example Nucleophile | Resulting C3-Substituent | Product Class |
|---|---|---|---|
| Nitrogen | Benzylamine (BnNH₂) | -NHBn | 3-(Alkylamino)pyrrolidine |
| Carbon | Phenylmagnesium bromide (PhMgBr) | -Ph | 3-Arylpyrrolidine |
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | -OMe | 3-Alkoxypyrrolidine |
| Sulfur | Sodium thiophenoxide (NaSPh) | -SPh | 3-(Arylthio)pyrrolidine |
Spirocyclic scaffolds are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. nih.gov this compound is a valuable precursor for constructing spirocyclic pyrrolidines where the C3 carbon of the pyrrolidine ring serves as the spiro-center.
The synthesis of these frameworks can be achieved through several strategies. One common approach involves an intramolecular alkylation, where a nucleophilic moiety is tethered to the pyrrolidine nitrogen. This nucleophile can then displace the C3-bromide to form the spirocycle. Another key method is the [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and an appropriate dipolarophile, a strategy that has proven effective for creating novel spirocyclic pyrrolidines. nih.govresearchgate.net The use of (R)-3-Bromopyrrolidine as a starting point allows for the synthesis of enantiomerically enriched spirocycles, which are key intermediates for therapeutic agents like the antibacterial drug sitafloxacin. researchgate.net
Precursor for Enantiomerically Pure Amines and Amino Alcohol Derivatives
Beyond direct substitution, this compound is a strategic precursor for other valuable chiral building blocks, notably enantiopure vicinal diamines and amino alcohols embedded within the pyrrolidine ring. These functionalities are common motifs in natural products and pharmaceuticals.
The transformation into a 3-aminopyrrolidine (B1265635) derivative is typically achieved via a two-step sequence:
Substitution: The bromide is displaced by an azide (B81097) ion (N₃⁻), a robust nitrogen nucleophile, to form an intermediate 3-azidopyrrolidine.
Reduction: The azide is then reduced to a primary amine (-NH₂), commonly using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).
Similarly, conversion to 3-hydroxypyrrolidine derivatives (chiral amino alcohols) can be accomplished by substitution with an oxygen nucleophile, such as acetate, followed by hydrolysis. These transformations effectively convert the bromo-synthon into other versatile, enantiomerically pure synthons. nih.gov
| Target Synthon | Key Reagents | Intermediate Functional Group | Final Functional Group at C3 |
|---|---|---|---|
| (R)-Pyrrolidin-3-amine | 1. Sodium Azide (NaN₃) 2. H₂, Pd/C | Azide (-N₃) | Amine (-NH₂) |
| (R)-Pyrrolidin-3-ol | 1. Sodium Acetate (NaOAc) 2. NaOH (hydrolysis) | Acetate (-OAc) | Hydroxyl (-OH) |
Integration into Chiral Ligands for Asymmetric Catalysis
The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. unibo.it Its conformational rigidity and the stereogenic centers that can be incorporated onto the ring allow for the creation of well-defined chiral environments around a metal center. nih.gov
This compound provides an ideal starting point for synthesizing novel chiral ligands. The nitrogen atom and the C3-position can be functionalized to introduce two or more coordinating atoms, leading to the formation of powerful bidentate or tridentate ligands. For example, the nitrogen can be derivatized with a diphenylphosphino group, while the C3-position can be substituted with another coordinating group (e.g., an amine, ether, or thioether). The resulting ligands can be applied in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic substitution, and C-H activation, to produce enantiomerically enriched products. nih.govmdpi.com
Strategic Importance in Retrosynthetic Analysis of Bioactive Molecules
In the strategic planning of a total synthesis, known as retrosynthetic analysis, chemists disconnect a complex target molecule into simpler, commercially available starting materials. When a target molecule contains a 3-substituted (R)-pyrrolidine moiety, this compound often emerges as a key disconnection point. researchgate.net
Its strategic importance lies in several factors:
Enantiopurity: It provides the chiral pyrrolidine core in an enantiomerically pure form, obviating the need for a de novo asymmetric synthesis of the ring or a challenging chiral resolution step later in the sequence.
Functionality: The bromine atom is a versatile handle for introducing the required C3-substituent found in the target molecule.
This retrosynthetic logic makes this compound a powerful tool for the efficient construction of complex, biologically active molecules containing the substituted pyrrolidine motif. researchgate.net
Future Directions and Emerging Research in R 3 Bromopyrrolidine Hydrochloride Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For chiral intermediates like (R)-3-Bromopyrrolidine hydrochloride, the focus is on developing processes that are not only efficient but also environmentally benign. Key to this is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. primescholars.comrsc.org
Traditional multi-step syntheses of chiral pyrrolidines often involve the use of stoichiometric reagents and generate significant amounts of waste. nih.gov Future research is geared towards developing more streamlined and atom-economical approaches. One promising strategy is the use of "borrowing hydrogen" methodology, which enables the synthesis of saturated aza-heterocycles from primary amines and diols in an atom-efficient manner. researchgate.net This approach, often catalyzed by iridium or ruthenium complexes, proceeds through an in situ oxidation-condensation-reduction sequence, with water as the only byproduct.
Another area of active research is the development of one-pot, multi-component reactions that can construct the pyrrolidine (B122466) ring with the desired stereochemistry in a single operation. nih.govmdpi.com These reactions offer significant advantages in terms of reduced waste, energy consumption, and operational complexity. For instance, the catalytic three-component assembly of an α-diazo ester, an imine, and an alkene can provide substituted pyrrolidines with high diastereoselectivity. nih.gov
The table below summarizes key aspects of sustainable and atom-economical approaches relevant to pyrrolidine synthesis.
| Approach | Key Features | Potential Advantages |
| Borrowing Hydrogen | Catalytic dehydrogenation of alcohols to aldehydes/ketones, followed by condensation with an amine and subsequent hydrogenation. researchgate.net | High atom economy (water is the main byproduct), use of readily available starting materials. |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. nih.govmdpi.com | Reduced number of synthetic steps, lower solvent usage, and less waste generation. |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in a batch reactor. | Improved safety, better process control, and potential for higher yields and purity. |
Exploration of Novel Catalytic Transformations and Reaction Pathways
Catalysis plays a pivotal role in the asymmetric synthesis of chiral molecules. The development of novel catalytic systems for the synthesis and functionalization of this compound is a major focus of current research.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly substituted pyrrolidines. rsc.org Chiral amines, such as those derived from cinchona alkaloids, can catalyze cascade reactions to construct pyrrolidine rings with multiple stereocenters, including quaternary ones, with high enantio- and diastereoselectivity. rsc.org
Metal-catalyzed reactions also offer a plethora of opportunities for novel transformations. For example, copper-catalyzed intramolecular C-H amination provides a direct route to pyrrolidines from acyclic precursors. organic-chemistry.org Rhodium and copper catalysts are effective in promoting diverted N-H insertion reactions of metallocarbenes with β-aminoketone derivatives to yield functionalized pyrrolidines. brynmawr.edu Furthermore, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are a highly effective method for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.orgrsc.org
The development of catalysts for the direct, enantioselective functionalization of the pyrrolidine ring is another important research avenue. This includes methods for the catalytic asymmetric conjugate addition to vinyl azides to create complex spiropyrroline structures. nih.gov
| Catalytic Method | Type of Transformation | Key Advantages |
| Organocatalysis | Asymmetric cascade reactions for pyrrolidine synthesis. rsc.org | Metal-free, often milder reaction conditions, high stereoselectivity. |
| Transition Metal Catalysis (Cu, Rh, Ir) | C-H amination, N-H insertion, borrowing hydrogen. researchgate.netorganic-chemistry.orgbrynmawr.edu | High efficiency, broad substrate scope, and unique reactivity. |
| 1,3-Dipolar Cycloaddition | Stereoselective synthesis of complex pyrrolidine scaffolds. rsc.orgrsc.org | Construction of multiple stereocenters in a single step. |
Advanced Derivatization for Enhanced Synthetic Scope
This compound is a versatile building block, and its synthetic utility can be significantly expanded through advanced derivatization strategies. The bromine atom at the 3-position serves as a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Future research will likely focus on developing novel derivatization procedures that are both efficient and selective. This includes the use of advanced coupling methodologies to form carbon-carbon and carbon-heteroatom bonds. For instance, the development of chiral derivatization reagents can be used for the enantiomeric separation and sensitive detection of chiral carboxylic acids. nih.gov
The nitrogen atom of the pyrrolidine ring also offers a site for derivatization. N-acylation, N-alkylation, and N-arylation can be used to introduce a wide range of substituents, which can modulate the biological activity and physicochemical properties of the final molecule. Protecting the nitrogen with a suitable group, such as a Boc group, allows for selective reactions at other positions of the molecule. google.com
The development of methods for the direct functionalization of C-H bonds on the pyrrolidine ring is a particularly exciting area of research. Such methods would provide a more direct and atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.
| Derivatization Strategy | Target Site | Potential Applications |
| Nucleophilic Substitution at C3 | Carbon-3 | Introduction of various functional groups (e.g., amines, thiols, azides) to create diverse libraries of compounds. |
| N-Functionalization | Pyrrolidine Nitrogen | Modification of solubility, lipophilicity, and biological target engagement. google.com |
| C-H Functionalization | C-H bonds on the ring | Direct and atom-economical introduction of new substituents. |
Computational Studies on Reactivity, Selectivity, and Stereochemical Control
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov In the context of this compound chemistry, computational studies are being employed to elucidate reaction mechanisms, rationalize stereoselectivity, and guide the design of new catalysts and reactions.
DFT calculations can be used to model the transition states of key reaction steps, providing insights into the factors that control the stereochemical outcome. nih.govbeilstein-journals.org For example, in 1,3-dipolar cycloaddition reactions for the synthesis of pyrrolidines, computational studies can help to understand the origins of regio- and stereoselectivity by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants. rsc.org
Computational methods are also valuable for studying the mechanism of nucleophilic substitution reactions at the 3-position of the pyrrolidine ring. up.ac.za These studies can help to predict the reactivity of different nucleophiles and the influence of substituents on the reaction rate and selectivity.
Furthermore, theoretical investigations can aid in the design of new catalysts by providing a molecular-level understanding of the catalyst-substrate interactions that govern stereocontrol. vub.be By modeling different catalyst structures and reaction pathways, researchers can identify promising candidates for experimental investigation, thereby accelerating the development of more efficient and selective synthetic methods.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. nih.govbeilstein-journals.org | Understanding of reaction barriers, kinetic vs. thermodynamic control, and origins of selectivity. |
| Frontier Molecular Orbital (FMO) Theory | Analysis of cycloaddition reactions. rsc.org | Prediction of regioselectivity and reactivity in cycloaddition reactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Understanding catalyst-substrate interactions and the role of weak interactions in stereocontrol. |
Q & A
Basic Research Question
- Synthetic Routes :
- Chiral Resolution : Starting from racemic 3-bromopyrrolidine, enantiomers can be separated using chiral resolving agents (e.g., tartaric acid derivatives) followed by HCl salt formation to isolate the (R)-isomer .
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation of pyrrolidine derivatives or stereoselective bromination using chiral catalysts (e.g., Rhodium-BINAP complexes) can directly yield the (R)-configuration .
- Purity Assurance :
How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- Experimental Design :
- Substrate Screening : Test reactivity in Suzuki-Miyaura couplings with arylboronic acids or Buchwald-Hartwig aminations under Pd catalysis. Optimize ligand systems (e.g., XPhos, SPhos) and solvent/base combinations (e.g., DMF/KPO) .
- Kinetic Studies : Monitor reaction progress via NMR to identify intermediates and rate-determining steps .
- Data Analysis :
How should researchers address conflicting reports on the thermal stability of this compound?
Q. Data Contradiction Analysis
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert (N) and oxidative (air) atmospheres to assess stability discrepancies .
- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting, decomposition) and compare with literature values (e.g., mp ~270°C dec vs. lower reported values).
- Resolution :
What advanced applications of this compound exist in asymmetric synthesis of bioactive molecules?
Advanced Research Question
- Case Studies :
- Chiral Building Block : The compound serves as a precursor for pyrrolidine-containing pharmaceuticals, such as (R,R)-Palonosetron Hydrochloride, a 5-HT antagonist for chemotherapy-induced nausea .
- Mechanistic Studies : Investigate its role in stereoselective alkylation or ring-opening reactions to construct complex heterocycles (e.g., indolizidines) .
- Experimental Optimization :
What are the best practices for confirming the absolute configuration of this compound?
Basic Research Question
- Techniques :
- Cross-Validation :
How can researchers evaluate the compound’s compatibility with green chemistry principles?
Advanced Research Question
- Methodology :
- Metrics :
- E-factor Analysis : Quantify waste generation per gram of product to benchmark against industry standards .
What strategies mitigate racemization during storage or reaction conditions?
Q. Data Contradiction Analysis
- Stability Studies :
- Mitigation :
How to resolve discrepancies in reported biological activity of derivatives synthesized from this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
